![molecular formula C20H19N5O3S B6480041 5-{[(pyridin-3-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 940998-76-5](/img/structure/B6480041.png)
5-{[(pyridin-3-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
The compound contains several structural components including a pyridine ring, a pyrrolidine ring, and an oxazole ring. Pyridine and pyrrolidine rings are common structures in medicinal chemistry and are used to obtain compounds for the treatment of human diseases . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyridine derivatives can also be synthesized using various methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, pyrrolidine, and oxazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine, pyrrolidine, and oxazole rings. Pyridine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Pyrrolidine derivatives are characterized by their sp3-hybridization, which contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
- The pyrrolidine ring in this compound is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug design .
- Researchers can modify substituents on the pyrrolidine ring to create novel bioactive molecules. The stereochemistry of carbons and spatial orientation of substituents impact the biological profile of drug candidates .
- The compound’s pyridine and oxazole moieties can serve as ligands in MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery .
Medicinal Chemistry and Drug Discovery
Metal-Organic Frameworks (MOFs)
Mechanism of Action
properties
IUPAC Name |
5-(pyridin-3-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c21-12-18-20(23-14-15-4-3-9-22-13-15)28-19(24-18)16-5-7-17(8-6-16)29(26,27)25-10-1-2-11-25/h3-9,13,23H,1-2,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDVHFKADZIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Pyridin-3-ylmethyl)amino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile |
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